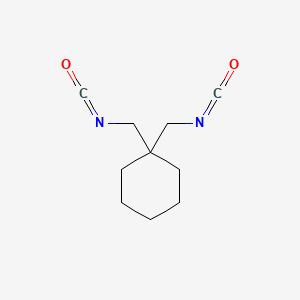
2-Chloro-N-hydroxy-6-methylbenzimidamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-N-hydroxy-6-methylbenzimidamide is an organic compound with the molecular formula C8H9ClN2O. It is a derivative of benzimidamide, featuring a chlorine atom and a hydroxyl group attached to the benzene ring. This compound is of interest in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-N-hydroxy-6-methylbenzimidamide typically involves the reaction of 2-chloro-6-methylbenzimidamide with hydroxylamine. The reaction is usually carried out in an acidic medium, such as hydrochloric acid, to facilitate the formation of the hydroxyl group.
Industrial Production Methods: In an industrial setting, the compound can be synthesized using a continuous flow reactor, which allows for better control over reaction conditions and improved safety. The use of catalysts, such as palladium or nickel, can enhance the efficiency of the reaction and increase the yield of the desired product.
Chemical Reactions Analysis
Types of Reactions: 2-Chloro-N-hydroxy-6-methylbenzimidamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be employed to reduce the compound.
Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium hydroxide or potassium carbonate.
Major Products Formed:
Oxidation: The oxidation of this compound can lead to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can produce amines or alcohols.
Substitution: Substitution reactions can result in the formation of various derivatives, depending on the nucleophile used.
Scientific Research Applications
2-Chloro-N-hydroxy-6-methylbenzimidamide has several applications in scientific research, including:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.
Biology: The compound can be used as a probe in biological studies to investigate cellular processes and interactions.
Industry: It can be used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 2-Chloro-N-hydroxy-6-methylbenzimidamide exerts its effects involves its interaction with specific molecular targets and pathways. The hydroxyl group and chlorine atom play crucial roles in these interactions, influencing the compound's reactivity and binding affinity.
Molecular Targets and Pathways:
Enzymes: The compound may inhibit or activate certain enzymes, affecting biochemical pathways.
Receptors: It can bind to specific receptors, modulating their activity and leading to biological effects.
Comparison with Similar Compounds
2-Chlorobenzimidamide
N-Hydroxybenzimidamide
6-Methylbenzimidamide
Properties
Molecular Formula |
C8H9ClN2O |
|---|---|
Molecular Weight |
184.62 g/mol |
IUPAC Name |
2-chloro-N'-hydroxy-6-methylbenzenecarboximidamide |
InChI |
InChI=1S/C8H9ClN2O/c1-5-3-2-4-6(9)7(5)8(10)11-12/h2-4,12H,1H3,(H2,10,11) |
InChI Key |
GTQVOANJXLQOLY-UHFFFAOYSA-N |
Isomeric SMILES |
CC1=C(C(=CC=C1)Cl)/C(=N/O)/N |
Canonical SMILES |
CC1=C(C(=CC=C1)Cl)C(=NO)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![3-[(4aR,6R,7R,7aS)-2,7-dihydroxy-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-6-yl]-5-aminoimidazole-4-carboxamide](/img/structure/B15350950.png)

![Propanedioic acid, [(2,5-dimethoxyphenyl)methyl]-, diethyl ester](/img/structure/B15350976.png)
![N-[4-chloro-3-(trifluoromethyl)phenyl]cyclohexanecarboxamide](/img/structure/B15350983.png)
![Methyl 3-(3-methylthieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidin-9-yl)phenyl ether](/img/structure/B15350988.png)
![Ethyl 4-[({[4-oxo-6-(trifluoromethyl)-1,4-dihydropyrimidin-2-yl]sulfanyl}acetyl)amino]benzoate](/img/structure/B15350989.png)
![4-[1-(4-hydroxyphenyl)-1-[4-[2-(methylamino)ethoxy]phenyl]but-1-en-2-yl]phenol](/img/structure/B15350990.png)



